Normaysine
Description
Normaysine's physicochemical properties—such as solubility, stability, and bioavailability—are typically validated through standardized assays during preclinical and clinical trials. For instance, its drug product formulation must meet stringent criteria for identity, strength, and purity before regulatory approval .
Properties
CAS No. |
52978-29-7 |
|---|---|
Molecular Formula |
C27H33ClN2O7 |
Molecular Weight |
533.0 g/mol |
IUPAC Name |
(6Z,16E,18E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-6,10,12,14(26),16,18-hexaene-8,23-dione |
InChI |
InChI=1S/C27H33ClN2O7/c1-15-7-6-8-21(35-5)27(33)14-20(36-25(32)30-27)16(2)24-26(3,37-24)10-9-22(31)29-18-12-17(11-15)13-19(34-4)23(18)28/h6-10,12-13,16,20-21,24,33H,11,14H2,1-5H3,(H,29,31)(H,30,32)/b8-6+,10-9-,15-7+ |
InChI Key |
NWHOINRANXIQRZ-NWARSXDYSA-N |
Isomeric SMILES |
CC1C2CC(C(/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)NC(=O)/C=C\C4(C1O4)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)C=CC4(C1O4)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Normaysine can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves:
Step 1: Reacting precursor A with reagent B under temperature C and pressure D to form intermediate E.
Step 2: Intermediate E is then subjected to a reaction with reagent F under conditions G to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Normaysine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and nucleophiles are often involved in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.
Scientific Research Applications
Normaysine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Normaysine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
This section compares Normaysine with three structurally or functionally analogous compounds: Sarpagine (NCRC40861BBP02170), Ombuin (NCRC40864BBP02175), and Hyoscyamine Related Compound A. These compounds were selected based on shared alkaloid-like frameworks or overlapping regulatory profiles .
Structural and Chemical Properties
Key Observations :
- Structural Diversity: this compound’s hypothesized alkaloid-like structure aligns with Sarpagine and Hyoscyamine R.C. A, which share nitrogen-containing backbones. In contrast, Ombuin is a flavonoid with oxygen-rich functional groups .
- Molecular Complexity: Hyoscyamine R.C. A exhibits higher molecular weight due to its sulfate modification, suggesting greater synthetic complexity compared to this compound .
Pharmacological and Functional Profiles
Key Observations :
- Potency: Hyoscyamine R.C. A demonstrates superior receptor-binding affinity compared to this compound’s hypothetical profile, though direct comparative data are unavailable .
- Therapeutic Scope: Sarpagine and Hyoscyamine R.C. A target cardiovascular and anticholinergic pathways, respectively, whereas this compound’s applications remain undisclosed but may involve CNS modulation .
Quality Control and Regulatory Benchmarks
This compound’s drug substance must comply with stringent identity and purity assays, including HPLC and mass spectrometry, as mandated for similar compounds . For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
